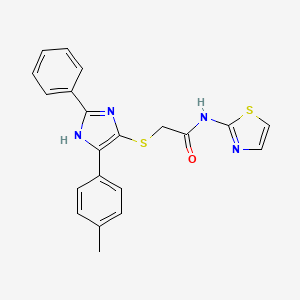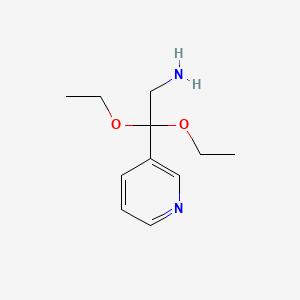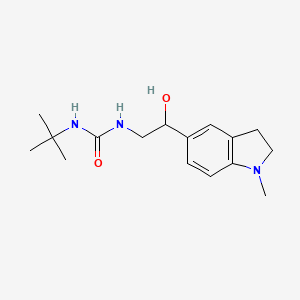
2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields.
作用機序
Target of Action
Compounds with similar structures, such as those containing benzimidazole moieties, have been found to interact with key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit antimicrobial activity . This suggests that the compound may interact with its targets, leading to inhibition of bacterial growth or other microbial activities.
Biochemical Pathways
Compounds with similar structures have been associated with the disruption of bacterial cell division , which could imply an effect on the cell cycle or related biochemical pathways.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the inhibition of bacterial growth or other microbial activities.
実験室実験の利点と制限
One advantage of using 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide in lab experiments is its versatility, as it has potential applications in various scientific fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of information on its toxicity and potential side effects, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide. In anticancer research, future studies could focus on optimizing the dosage and delivery method of 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide to maximize its effectiveness and minimize potential side effects. In enzyme inhibition research, future studies could focus on identifying new enzymes that 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can inhibit and investigating the physiological effects of such inhibition. In corrosion inhibition research, future studies could focus on optimizing the formulation of 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide-based corrosion inhibitors to improve their effectiveness and durability.
合成法
The synthesis of 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves a multi-step process that includes the reaction of 2-phenyl-5-(p-tolyl)-1H-imidazole-4-carbaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 2-bromoacetic acid and thiazole-2-amine. The final product is obtained through a purification process that involves recrystallization.
科学的研究の応用
2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In biochemistry, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. In materials science, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been investigated for its potential as a corrosion inhibitor.
特性
IUPAC Name |
2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-14-7-9-15(10-8-14)18-20(25-19(24-18)16-5-3-2-4-6-16)28-13-17(26)23-21-22-11-12-27-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIVDFVKBIEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane](/img/structure/B2785870.png)
![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)

![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)



![(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride](/img/structure/B2785882.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2785883.png)
![(4,4-Difluorocyclohexyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2785884.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2785888.png)